molecular formula C14H16BrN3O4S B2698993 3-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034270-50-1

3-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B2698993
CAS No.: 2034270-50-1
M. Wt: 402.26
InChI Key: XBVJTEPRMIAYGC-UHFFFAOYSA-N
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Description

3-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound that features a piperidine ring, a bromophenylsulfonyl group, and an imidazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromobenzenesulfonyl chloride with piperidine to form 1-(4-bromophenylsulfonyl)piperidine . This intermediate is then reacted with imidazolidine-2,4-dione under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its structural features suggest potential use in the design of pharmaceuticals targeting specific biological pathways.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The bromophenylsulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The piperidine ring and imidazolidine-2,4-dione moiety may also contribute to the compound’s overall biological activity by stabilizing its interaction with the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione is unique due to the presence of both the piperidine ring and the imidazolidine-2,4-dione moiety. This combination of structural features may confer unique biological activity and chemical reactivity compared to similar compounds.

Biological Activity

3-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound features an imidazolidine backbone with a piperidine moiety and a sulfonyl group attached to a bromophenyl ring. Its molecular formula is C13H16BrN3O2SC_{13}H_{16}BrN_3O_2S, with a molecular weight of approximately 356.25 g/mol. The presence of the sulfonyl group is significant for its biological activity, influencing interactions with various biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of related compounds featuring the piperidine and sulfonyl groups. For instance, compounds with similar structures demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis.

Enzyme Inhibition

Compounds in this class have shown promising results as enzyme inhibitors, particularly against acetylcholinesterase and urease. For example, certain derivatives exhibited IC50 values as low as 0.63 µM against urease, indicating potent inhibitory activity . Such enzyme inhibition is crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections.

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been evaluated in vitro using RAW264.7 macrophages. It was observed that at concentrations around 6 µM, the compound significantly inhibited LPS-induced nitric oxide (NO) secretion without exhibiting cytotoxicity . This suggests a potential role in managing inflammatory disorders.

Case Studies

  • Antimicrobial Screening : A series of imidazolidine derivatives were synthesized and screened for antimicrobial activity. The compounds were found to exhibit varying degrees of effectiveness against different pathogens, with some showing significant promise as antibacterial agents .
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions of these compounds with target proteins such as PTP1B. These studies indicated that modifications in the structure could enhance binding affinity and biological activity .
  • Toxicological Assessment : Toxicological evaluations revealed that many derivatives maintain a favorable safety profile, which is essential for further development into therapeutic agents .

Data Tables

Activity Type Target IC50 Value (µM) Reference
AntibacterialSalmonella typhiModerate
Enzyme InhibitionUrease0.63
Anti-inflammatoryRAW264.7 cells (NO)6.0

Properties

IUPAC Name

3-[1-(4-bromophenyl)sulfonylpiperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O4S/c15-10-1-3-12(4-2-10)23(21,22)17-7-5-11(6-8-17)18-13(19)9-16-14(18)20/h1-4,11H,5-9H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVJTEPRMIAYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CNC2=O)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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